2-((4-chlorophenyl)thio)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide
Description
2-((4-Chlorophenyl)thio)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide is a thiazole-based acetamide derivative characterized by a 4-chlorophenylthio group at the acetamide’s α-position and a 5-chlorothiophen-2-yl substituent on the thiazole ring. Its molecular formula is C₁₆H₁₁Cl₂N₃OS₃ (calculated molecular weight: 428.37 g/mol).
Structurally, the compound combines a thiazole core—a heterocycle known for pharmacological relevance—with electron-withdrawing chlorophenyl and chlorothiophene groups. These substituents enhance lipophilicity and may influence bioactivity, as seen in similar thiazole acetamides with antimicrobial or enzyme-inhibitory properties .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS3/c16-9-1-3-10(4-2-9)21-8-14(20)19-15-18-11(7-22-15)12-5-6-13(17)23-12/h1-7H,8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYWKBAHJZQSFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-chlorophenyl)thio)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide , often referred to as "Compound X," is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : CHClNOS
Molecular Weight : 349.88 g/mol
The structure of Compound X features a thiazole ring, chlorophenyl groups, and a thioether linkage, which are crucial for its biological activity.
Recent studies have highlighted several mechanisms through which Compound X exhibits its biological effects:
- Inhibition of Enzymatic Activity : Research indicates that Compound X acts as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro assays have shown that it has an IC value in the range of 0.76–9.01 μM against COX-2, demonstrating significant anti-inflammatory potential compared to standard drugs like celecoxib .
- Anti-inflammatory Effects : In vivo studies using animal models have confirmed the anti-inflammatory properties of Compound X. It was shown to reduce inflammation in carrageenan-induced models significantly, suggesting its utility in treating conditions characterized by excessive inflammation .
- Analgesic Activity : The compound has also demonstrated analgesic properties in various pain models, including the hot plate test. This suggests its potential application in pain management therapies .
Biological Activity Data
Case Study 1: Anti-inflammatory Efficacy
In a study published in Frontiers in Pharmacology, researchers evaluated the anti-inflammatory effects of various derivatives of thiazole compounds, including Compound X. The results showed that compounds with similar structural features exhibited potent COX-2 inhibition and significant reductions in inflammation in animal models .
Case Study 2: Analgesic Properties
Another study investigated the analgesic properties of thiazole-based compounds. Compound X was tested in a series of pain models, where it demonstrated efficacy comparable to established analgesics, indicating its potential for development as a therapeutic agent for pain relief .
Comparison with Similar Compounds
Key Observations :
- The target compound’s molecular weight (428.37 g/mol) is intermediate compared to analogues, reflecting a balance between chloro-substituted aromaticity and heterocyclic complexity.
- Melting points vary widely: For example, compound 9c () melts at 154–156°C, likely due to its sulfamoyl group enhancing intermolecular hydrogen bonding . The target compound’s melting point is unreported but may correlate with its chloro-substituent arrangement.
Spectroscopic and Analytical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
